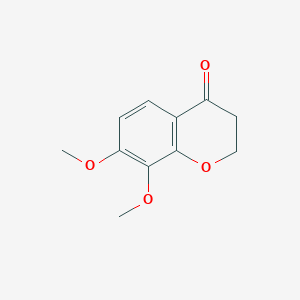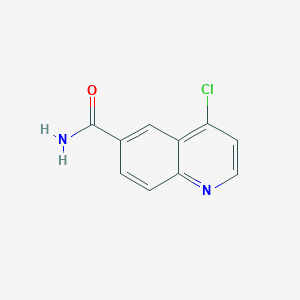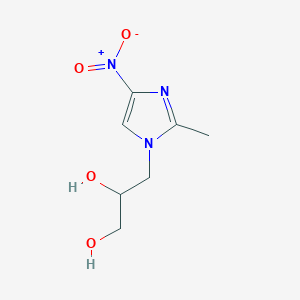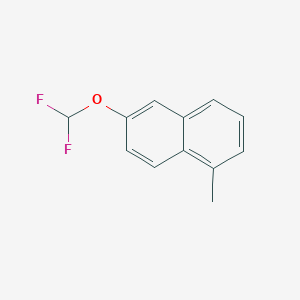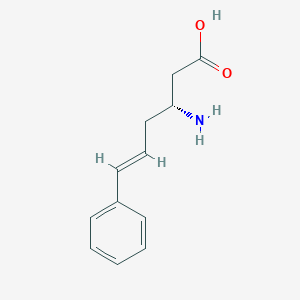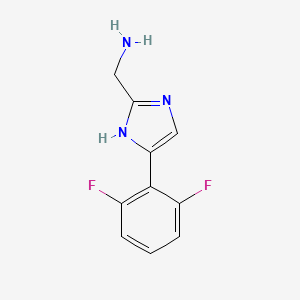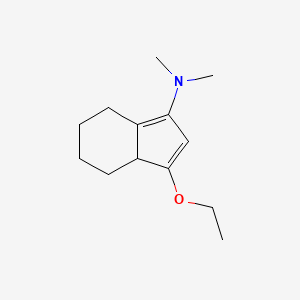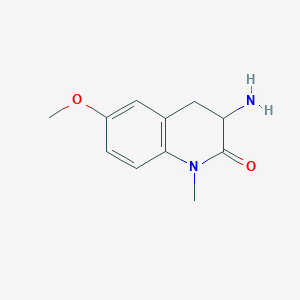
3-Amino-6-methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-6-methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one typically involves multi-step organic reactions. One common method is the cyclization of appropriate aniline derivatives with suitable reagents under controlled conditions.
Industrial Production Methods
Industrial production methods may involve optimized synthetic routes to maximize yield and purity. These methods often include the use of catalysts and specific reaction conditions to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce new functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 3-Amino-6-methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one is used as a building block for the synthesis of more complex molecules.
Biology
The compound may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, making it a subject of interest in biological research.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic applications, including as drugs for various diseases.
Industry
In the industrial sector, the compound can be used in the development of new materials or as intermediates in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of 3-Amino-6-methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline: The parent compound with a similar structure but lacking the amino, methoxy, and methyl groups.
6-Methoxyquinoline: A derivative with a methoxy group at the 6-position.
3-Aminoquinoline: A derivative with an amino group at the 3-position.
Uniqueness
3-Amino-6-methoxy-1-methyl-3,4-dihydroquinolin-2(1H)-one is unique due to the combination of its functional groups, which can impart distinct chemical and biological properties compared to other quinoline derivatives.
Eigenschaften
Molekularformel |
C11H14N2O2 |
|---|---|
Molekulargewicht |
206.24 g/mol |
IUPAC-Name |
3-amino-6-methoxy-1-methyl-3,4-dihydroquinolin-2-one |
InChI |
InChI=1S/C11H14N2O2/c1-13-10-4-3-8(15-2)5-7(10)6-9(12)11(13)14/h3-5,9H,6,12H2,1-2H3 |
InChI-Schlüssel |
DGMWJHUSEXFKHA-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(CC(C1=O)N)C=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


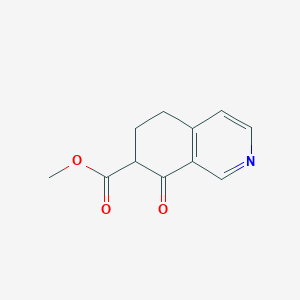

![5H-spiro[furo[3,4-b]pyridine-7,4'-piperidin]-5-one](/img/structure/B11896711.png)
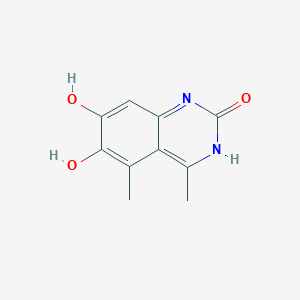
![3-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine hydrochloride](/img/structure/B11896725.png)

